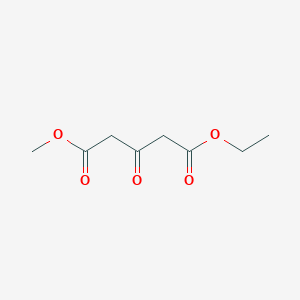
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol is an organic compound with a complex structure that includes both acetic acid and a sulfanyl group attached to a butadiene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylthiol with butadiene under controlled conditions to form the sulfanylbutadiene intermediate. This intermediate is then subjected to further reactions with acetic acid derivatives to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also include purification steps such as distillation and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the butadiene moiety can be reduced to single bonds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the butadiene moiety can result in saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The butadiene moiety can also participate in various chemical reactions within biological systems, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxyphenylacetic acid: A compound with a similar methoxyphenyl group but lacking the sulfanyl and butadiene moieties.
Phenylbutadiene: A compound with a similar butadiene moiety but lacking the methoxyphenyl and sulfanyl groups.
Uniqueness
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
65174-13-2 |
|---|---|
Molekularformel |
C13H16O4S |
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol |
InChI |
InChI=1S/C11H12O2S.C2H4O2/c1-8(12)9(2)14-11-6-4-10(13-3)5-7-11;1-2(3)4/h4-7,12H,1-2H2,3H3;1H3,(H,3,4) |
InChI-Schlüssel |
QBYZHOXTACYDHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=CC=C(C=C1)SC(=C)C(=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)

![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)





![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)

